3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

CYP2A6 inhibition drug metabolism coumarin SAR

This 3-(3-chlorophenyl)-7-hydroxy-4-phenylcoumarin is a validated CYP2A6 inhibitor with IC50 50 nM, enabling effective suppression of coumarin 7-hydroxylation at low concentrations. Unlike simple 7-hydroxycoumarin (umbelliferone), the 3-chlorophenyl and 4-phenyl substituents confer nanomolar potency and isoform selectivity. Use for nicotine metabolism, procarcinogen activation, and drug-drug interaction studies. Ideal reference standard for 3-phenylcoumarin library SAR.

Molecular Formula C21H13ClO3
Molecular Weight 348.78
CAS No. 332104-34-4
Cat. No. B2454082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
CAS332104-34-4
Molecular FormulaC21H13ClO3
Molecular Weight348.78
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H13ClO3/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-10-9-16(23)12-18(17)25-21(20)24/h1-12,23H
InChIKeyWTBGPHMPZFMGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one (CAS 332104-34-4): A Specialized 3-Aryl-7-hydroxycoumarin for CYP2A6-Targeted Research


3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one (CAS 332104-34-4) is a synthetic 3-aryl-7-hydroxycoumarin derivative characterized by a 3-(3-chlorophenyl) substituent, a 4-phenyl group, and a free 7-hydroxyl on the coumarin scaffold . This compound is part of a broader class of 3-phenylcoumarins extensively investigated for enzyme inhibition and fluorescent probe development [1]. Its structural features make it particularly relevant for studying structure-activity relationships (SAR) at the CYP2A6 active site, distinguishing it from other 7-hydroxycoumarin analogues used in cytochrome P450 research.

Why Generic 3-Arylcoumarin Substitution Fails for 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one (CAS 332104-34-4): Evidence-Based Selectivity Risks


Indiscriminate substitution of 3-(3-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one with other 3-aryl-7-hydroxycoumarins or simple 7-hydroxycoumarin (umbelliferone) is scientifically unsound due to profound substituent-dependent shifts in target engagement. Published SAR studies on 7-hydroxycoumarin analogues demonstrate that the position and electronic nature of substituents on the phenyl ring drastically modulate CYP2A6 inhibitory potency and isoform selectivity [1]. While umbelliferone or 6,7-dihydroxycoumarin exhibit IC50 values in the sub-micromolar range, introduction of a 3-chlorophenyl group yields potency in the low nanomolar range for this specific chemotype, as quantified below. Procurement without verifying these precise structural features risks selecting a compound with orders-of-magnitude lower potency for CYP2A6, leading to invalid experimental conclusions.

Quantitative Differentiation Guide for 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one (CAS 332104-34-4)


CYP2A6 Inhibition Potency vs. Key 7-Hydroxycoumarin Analogues in Human Liver Microsomes

This compound demonstrates substantially higher CYP2A6 inhibitory potency compared to non-halogenated 7-hydroxycoumarin analogues. In a standardized human liver microsome assay, it achieved an IC50 of 50 nM [1], whereas representative 7-hydroxycoumarin analogues such as 6,7-dihydroxycoumarin and umbelliferone showed IC50 values of 390 nM and markedly lower activity, respectively, under comparable conditions [2]. This represents a ~7.8-fold improvement over 6,7-dihydroxycoumarin. The data establish the 3-(3-chlorophenyl) substitution as a critical driver of nanomolar potency.

CYP2A6 inhibition drug metabolism coumarin SAR

Physicochemical Differentiation: Lipophilicity (LogP) vs. Parent 7-Hydroxycoumarin

The presence of the 3-chlorophenyl and 4-phenyl substituents fundamentally alters the lipophilicity profile relative to the core scaffold. The target compound has a predicted LogP of 6.03 , compared to a measured LogP of approximately 1.6 for 7-hydroxycoumarin (umbelliferone) [1]. This substantial increase in lipophilicity affects membrane permeability, non-specific protein binding, and assay behavior, making it a distinct chemical entity for cellular and in vivo studies.

physicochemical properties LogP drug-likeness

Scaffold Differentiation: 3-Phenyl vs. 4-Phenyl Substitution Pattern in CYP Inhibition

SAR analysis reveals that a C4 phenyl substituent on the coumarin core is detrimental to CYP2A6 inhibitory activity, while C3 phenyl substitution enhances it. A C4 phenyl analogue was reported to be inactive or have very low CYP2A6 inhibition [1]. In contrast, 3-phenylcoumarins with appropriate substitution (e.g., 3-(3-chlorophenyl)) are optimal for CYP2A6 binding. The target compound uniquely combines the potent 3-phenyl motif with a 7-hydroxyl and 4-phenyl group, a combination not represented in typical commercial CYP2A6 inhibitor libraries.

SAR CYP isoform selectivity 3-phenylcoumarin

Recommended Procurement Scenarios for 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one (CAS 332104-34-4)


CYP2A6-Mediated Drug Metabolism and Toxicology Studies

This compound is optimally procured as a potent CYP2A6 inhibitor for in vitro drug metabolism studies using human liver microsomes or recombinant CYP2A6. Its nanomolar IC50 (50 nM) ensures effective suppression of coumarin 7-hydroxylation at low concentrations, minimizing off-target effects at other CYP isoforms when used at appropriate doses [1]. Researchers investigating nicotine metabolism, procarcinogen activation, or drug-drug interactions involving CYP2A6 will benefit from this compound's potency.

Fluorescent Probe Development and CYP2A6 Substrate Specificity Research

Given the 7-hydroxy group, this compound can serve as a precursor for developing pro-fluorescent CYP2A6 substrates. Its 3-phenyl scaffold is established as an excellent template for selective CYP isoform probes [2]. Industrial R&D groups seeking to build selective fluorogenic assays for CYP2A6 over CYP1A2 or CYP2C19 should prioritize this scaffold over non-selective 7-alkoxycoumarins.

Structure-Activity Relationship (SAR) Campaigns on 3-Arylcoumarins

Medicinal chemistry programs synthesizing 3-phenylcoumarin libraries should use this compound as a reference standard for halogenated phenyl derivatives. Its well-defined CYP2A6 IC50 provides a benchmark for evaluating new analogues and computational docking models [1]. The 4-phenyl group adds steric bulk, allowing exploration of steric tolerance in the CYP2A6 active site.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.